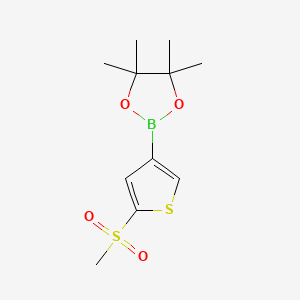
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is known for its presence in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) . It is a useful organic compound in various scientific research fields, particularly in life sciences .
Métodos De Preparación
The synthesis of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves several steps :
Starting Material: The synthesis begins with benzyl alcohol.
Intermediate Formation: Benzyl alcohol reacts with chloroacetyl chloride to form phenylacetone.
Aromatic Substitution: Phenylacetone undergoes a reaction with fluorinated compounds to produce 3,4,5-trimethoxybenzene.
Final Product: The final step involves the reaction of 3,4,5-trimethoxybenzene with carbon dioxide to yield this compound.
Análisis De Reacciones Químicas
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions :
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions are carboxylic acids, alcohols, and halogenated compounds .
Aplicaciones Científicas De Investigación
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is utilized in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways . It is known to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein . These actions suggest its potential role in regulating cell proliferation and apoptosis.
Comparación Con Compuestos Similares
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid can be compared with other similar compounds, such as 3-(3,4,5-trimethoxyphenyl)propanoic acid . While both compounds share the trimethoxyphenyl group, this compound has a unique oxo group at the 2-position, which contributes to its distinct chemical properties and reactivity .
Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- 3,4,5-Trimethoxyhydrocinnamic acid
Propiedades
Número CAS |
61404-52-2 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15) |
Clave InChI |
NYRJTUWNBNNATI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)
